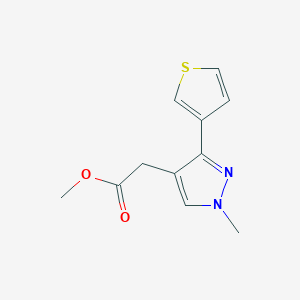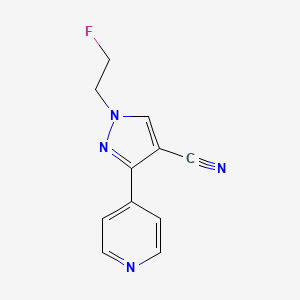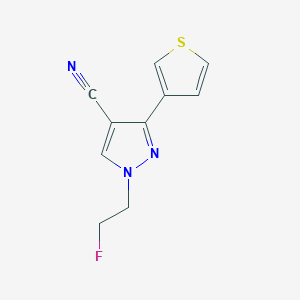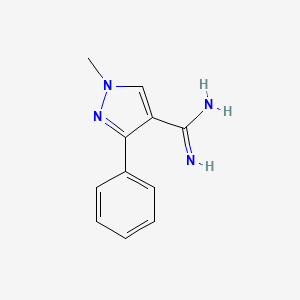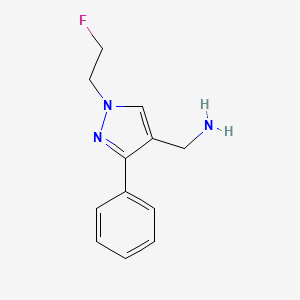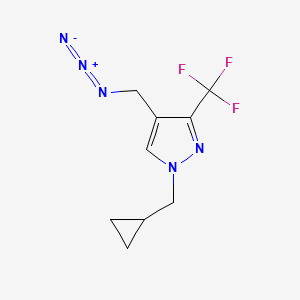
1-(3-(4-(氨基甲基)-1H-1,2,3-三唑-1-基)吡咯烷-1-基)丙-1-酮
描述
1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, also known as AMTP, is a synthetic compound that has been the subject of much scientific research in recent years. It is a derivative of pyrrolidine, which is a cyclic amine that is found in many natural products and is known for its biological activity. AMTP has been found to have a wide range of applications in both laboratory and clinical settings, and its potential therapeutic benefits are being explored.
科学研究应用
合成卡西酮类研究
该化合物在结构上与合成卡西酮类有关,合成卡西酮类是一种在毒品市场上出现的精神活性物质。对合成卡西酮类的研究对于了解其精神活性特性和潜在治疗用途至关重要。 研究通常涉及光谱表征和晶体学,以确定这些物质的结构和行为 .
神经递质转运抑制
卡西酮类,包括与所讨论化合物类似的化合物,已知会抑制突触间隙中转运单胺类神经递质的蛋白质,例如多巴胺、去甲肾上腺素和血清素。 这种机制对于开发治疗涉及神经递质失衡的神经系统疾病的疗法具有重要意义 .
疼痛管理
该化合物的衍生物已被探索用于其在疼痛管理中的潜在用途。 例如,类似的吡咯烷基丙酮化合物的酒石酸盐已被研究其镇痛特性,为疼痛治疗提供了新的途径 .
药物组合物
该化合物的衍生物可以包含在药物组合物中。 这些组合物可用于治疗各种疾病,该化合物的作用可能在提高药物的功效或稳定性方面起关键作用 .
化学合成和生产方法
对该化合物的研究还包括其合成和生产方法。 了解其生成过程中涉及的化学途径和反应可以导致更高效、更具成本效益的制造工艺 .
法医学
具有类似结构的化合物通常会被执法部门没收,需要在法医学中进行分析。 此类物质的鉴定和表征对于法律程序和控制新型精神活性物质的传播至关重要 .
作用机制
The mechanism of action of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is not fully understood, but it is thought to act on a variety of targets in the body. It has been found to interact with the enzyme CYP2D6, which is involved in the metabolism of many drugs, as well as with the neurotransmitter GABA, which is involved in the regulation of anxiety and sleep. Additionally, 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has been found to interact with various receptors in the brain, including the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one are not fully understood, but it has been found to have a variety of effects on the body. In laboratory studies, it has been found to have an inhibitory effect on the enzyme CYP2D6, which is involved in the metabolism of many drugs. Additionally, 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has been found to have an effect on the neurotransmitter GABA, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on various receptors in the brain, including the serotonin receptor, which is involved in mood regulation.
实验室实验的优点和局限性
The advantages of using 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one in laboratory experiments include its ability to be easily synthesized, its low cost, and its wide range of applications. Additionally, it has been found to have a wide range of effects on the body, which makes it a useful tool for studying the effects of various drugs. The main limitation of using 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain contexts.
未来方向
In terms of future directions, 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has potential for use in drug delivery systems, as well as in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to better understand its mechanism of action, as well as to explore its potential therapeutic benefits. Additionally, further research is needed to investigate the effects of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one on a variety of biological targets, as well as to explore its potential for use in drug development. Finally, further research is needed to investigate the potential side effects of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one and to ensure its safety for use in humans.
属性
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-2-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRYQAMRJAXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



